molecular formula C31H46O3 B14220510 2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate CAS No. 794564-03-7

2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate

Cat. No.: B14220510
CAS No.: 794564-03-7
M. Wt: 466.7 g/mol
InChI Key: YDMJPLKEVXVKJS-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate is an organic compound that belongs to the class of esters. It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl chain and a hexadecanoate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate typically involves the esterification of 2-[4-(Benzyloxy)phenyl]ethanol with hexadecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the ester group can produce 2-[4-(Benzyloxy)phenyl]ethanol.

    Substitution: Substitution reactions on the phenyl ring can lead to various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate involves its interaction with specific molecular targets and pathways. For instance, the benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active components that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Benzyloxy)phenyl]ethanol
  • 2-[4-(Benzyloxy)phenyl]ethyl acetate
  • 2-[4-(Benzyloxy)phenyl]ethyl butyrate

Uniqueness

2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate is unique due to its long hexadecanoate chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This makes it particularly useful in applications requiring lipid-like behavior.

Properties

CAS No.

794564-03-7

Molecular Formula

C31H46O3

Molecular Weight

466.7 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)ethyl hexadecanoate

InChI

InChI=1S/C31H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-31(32)33-26-25-28-21-23-30(24-22-28)34-27-29-18-15-14-16-19-29/h14-16,18-19,21-24H,2-13,17,20,25-27H2,1H3

InChI Key

YDMJPLKEVXVKJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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